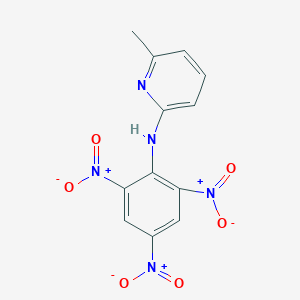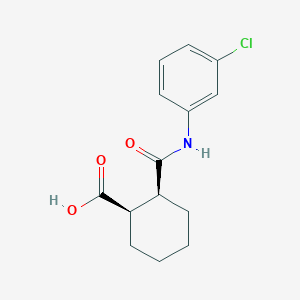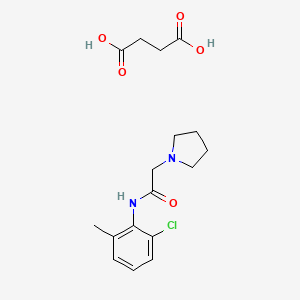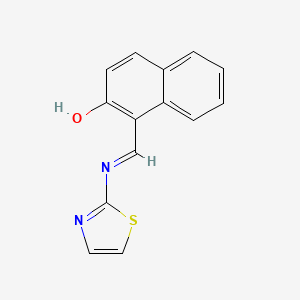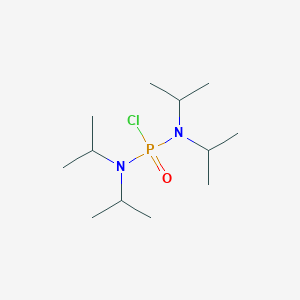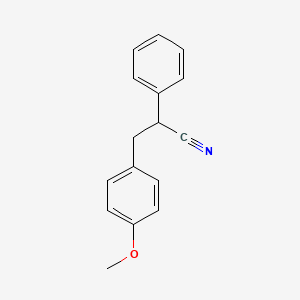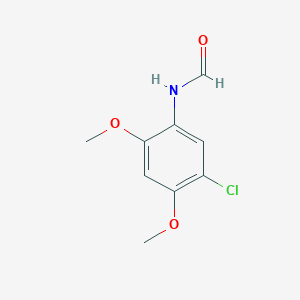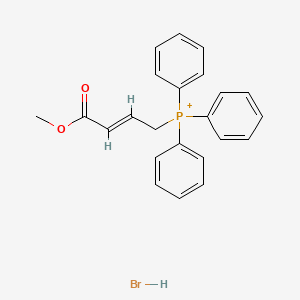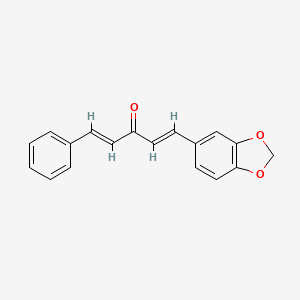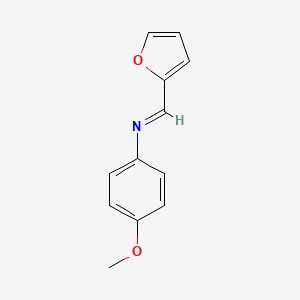![molecular formula C8H18BNO3 B11956109 Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]- CAS No. 7024-33-1](/img/structure/B11956109.png)
Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]-: es un compuesto orgánico que pertenece a la clase de las aminas. Este compuesto se caracteriza por la presencia de una cadena principal de etanamina sustituida con un grupo dimetil y un anillo de dioxaborinano que contiene boro. La estructura única de este compuesto lo hace interesante en varios campos de investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]- generalmente implica la reacción de N,N-dimetiletanamina con un derivado de ácido bórico. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un catalizador para facilitar la formación del anillo de dioxaborinano. Las condiciones de reacción pueden incluir temperaturas específicas, solventes y tiempos de reacción para optimizar el rendimiento y la pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas de cribado de alto rendimiento y optimización garantiza una producción eficiente con un mínimo de residuos. Se implementan medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas más simples u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos, agentes alquilantes y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas más simples.
Aplicaciones Científicas De Investigación
Química: En química, Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]- se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología: En la investigación biológica, este compuesto puede usarse como sonda o reactivo para estudiar varias vías bioquímicas. Sus interacciones con moléculas biológicas pueden proporcionar información sobre los procesos y mecanismos celulares.
Medicina: En medicina, se exploran las posibles propiedades terapéuticas del compuesto. Puede servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.
Industria: En aplicaciones industriales, Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]- se utiliza en la producción de productos químicos especiales, polímeros y materiales avanzados. Su reactividad y estabilidad lo hacen adecuado para varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad e influyendo en las vías celulares. El anillo de dioxaborinano que contiene boro juega un papel crucial en su afinidad de unión y especificidad. Estudios detallados sobre su mecanismo de acción pueden revelar su potencial como agente terapéutico o herramienta bioquímica.
Comparación Con Compuestos Similares
Compuestos similares:
Etanamina, N,N-dimetil-: Un análogo más simple sin el anillo que contiene boro.
Etanamina, 2,2-dimetoxi-N-metil-: Otro derivado con diferentes sustituyentes.
Bis(2-(dimetilamino)etil) éter: Un compuesto relacionado con un enlace éter.
Singularidad: Etanamina, N,N-dimetil-2-[(4-metil-1,3,2-dioxaborinan-2-il)oxi]- es única debido a la presencia del anillo de dioxaborinano, que imparte propiedades químicas y físicas distintas
Propiedades
Número CAS |
7024-33-1 |
|---|---|
Fórmula molecular |
C8H18BNO3 |
Peso molecular |
187.05 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C8H18BNO3/c1-8-4-6-11-9(13-8)12-7-5-10(2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
NYGGAFJPZFOXAN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCC(O1)C)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




